molecular formula C12H13NO B11907104 2-Ethyl-3-methylquinolin-8-ol CAS No. 88611-52-3

2-Ethyl-3-methylquinolin-8-ol

Cat. No.: B11907104
CAS No.: 88611-52-3
M. Wt: 187.24 g/mol
InChI Key: CPDHIECFZQYQMR-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylquinolin-8-ol is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylquinolin-8-ol typically involves the cyclization of aniline and propionaldehyde derivatives. One efficient method uses Nafion® NR50 as an acidic catalyst under microwave irradiation, yielding good to excellent results . This environmentally friendly approach is notable for its efficiency and sustainability.

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs classical methodologies such as the Combes reaction, the Conrad–Limpach–Knorr reaction, and the Friedlander reaction . These methods are well-documented and widely used in the chemical industry for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

2-Ethyl-3-methylquinolin-8-ol has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-3-methylquinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

88611-52-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-ethyl-3-methylquinolin-8-ol

InChI

InChI=1S/C12H13NO/c1-3-10-8(2)7-9-5-4-6-11(14)12(9)13-10/h4-7,14H,3H2,1-2H3

InChI Key

CPDHIECFZQYQMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2O)C=C1C

Origin of Product

United States

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